6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic organic compound . It is used for research purposes and can be shipped from various locations worldwide . The molecular formula of this compound is C14H13Cl2N3 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione with phosphorus oxychloride .Molecular Structure Analysis
The molecular weight of this compound is 294.18 . The InChI code for this compound is 1S/C14H13Cl2N3/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2 .Chemical Reactions Analysis
This compound can be used to prepare other compounds. For example, it can be used to prepare a compound that is a PARP inhibitor .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Antifolate Activity
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been investigated for its role in the synthesis of antifolate compounds. These compounds are significant in inhibiting dihydrofolate reductase from various sources, including Pneumocystis carinii and Toxoplasma gondii, which are critical in treating opportunistic infections in patients with AIDS and other immune system disorders (Rosowsky, Mota, & Queener, 1995).
Antimalarial and Antibacterial Effects
Research has also explored the use of derivatives of this compound for antimalarial and antibacterial applications. Specific derivatives have shown effectiveness orally against Plasmodium berghei in mice and displayed in vitro activity against various bacterial strains, indicating potential as an antimalarial and antibacterial agent (Elslager et al., 1972).
Antithrombotic Applications
A derivative, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been synthesized and identified as a new antithrombotic compound with favorable cerebral and peripheral effects. This suggests potential applications in treating thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).
Antitumor Activity
This compound has also been used in the synthesis of antitumor agents. Specifically, its role in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, indicates its potential in cancer therapy (Grivsky et al., 1980).
Synthesis of Bicyclic 6-6 Systems
The compound is also crucial in the synthesis of bicyclic 6-6 systems like pyrido[4,3-d]pyrimidines, which have diverse biological applications. The review of these compounds’ synthetic methodologies and biological applications further highlights their significance in medicinal chemistry (Elattar & Mert, 2016).
Antihypertensive and Anti-ulcer Activities
Research has also been conducted on the synthesis of derivatives for antihypertensive and anti-ulcer activities. Studies have shown promising results, indicating potential therapeutic applications in cardiovascular and gastrointestinal disorders (Rana, Kaur, & Kumar, 2004; Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Mechanism of Action
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, and H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Biochemical Analysis
Biochemical Properties
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere at 2-8°C, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites . The compound’s interaction with key enzymes can lead to the accumulation or depletion of specific metabolites, thereby influencing cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical activity, influencing cellular processes and metabolic pathways.
Properties
IUPAC Name |
6-benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVJHDWZXQWAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N=C2Cl)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653341 | |
Record name | 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778574-06-4 | |
Record name | 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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